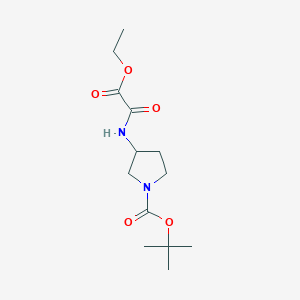![molecular formula C20H25N3O2 B6462398 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2549002-92-6](/img/structure/B6462398.png)
4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole (4MPCP) is a pyrazole compound that has recently been gaining attention due to its potential to act as a catalyst for various chemical reactions. 4MPCP is a heterocyclic compound, meaning that it consists of both a carbon and nitrogen atom in its ring structure. It has been found to be a highly versatile catalyst, capable of aiding in the synthesis of various compounds, and thus has become increasingly popular in the scientific community.
Aplicaciones Científicas De Investigación
4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has a wide range of potential applications in scientific research. It has been found to be a highly effective catalyst for the synthesis of various compounds, including polymers, pharmaceuticals, and other organic molecules. Additionally, it has also been used in the synthesis of various enzymes, making it a useful tool in biochemistry research. Furthermore, this compound has also been shown to be effective in the synthesis of various metal complexes, which can be used in the study of catalytic mechanisms.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is relatively simple. It acts as a catalyst, meaning that it helps to speed up a reaction without being consumed in the process. In the case of this compound, it acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to interact with the substrate and nucleophile, thereby aiding in the formation of the desired product.
Biochemical and Physiological Effects
Due to its relatively simple structure, this compound does not have any known biochemical or physiological effects. This makes it an ideal choice for laboratory experiments, as it does not have any known adverse effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole in laboratory experiments is its versatility. It is capable of aiding in the synthesis of a wide range of compounds, making it a useful tool for researchers. Additionally, it is relatively simple and cost-effective to synthesize, making it an ideal choice for researchers on a budget. The main limitation of this compound is that it is not suitable for use in vivo, as it does not have any known biochemical or physiological effects.
Direcciones Futuras
Due to its versatile nature, 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has a wide range of potential applications. It could be used to develop new catalysts for chemical reactions, as well as to aid in the synthesis of various compounds. Additionally, it could be used to study catalytic mechanisms, as well as to develop new pharmaceuticals and other organic molecules. Furthermore, it could be used to study the structure and function of various enzymes, as well as to develop new metal complexes. Finally, it could be used to study the effects of various compounds on the human body, as well as to develop new treatments for various diseases.
Métodos De Síntesis
The synthesis of 4-methyl-1-{[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves the use of a palladium-catalyzed reaction, which is a type of organic synthesis that utilizes a metal-catalyzed reaction. This method involves the use of a palladium-based catalyst, which is then combined with a nucleophile and a substrate. The resulting reaction produces this compound, along with several other compounds. This method of synthesis is relatively simple and cost-effective, making it a popular choice for many researchers.
Propiedades
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-11-21-23(12-16)15-17-13-22(14-17)19(24)20(7-9-25-10-8-20)18-5-3-2-4-6-18/h2-6,11-12,17H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUYCHDUZJQLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B6462324.png)

![4-{[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6462339.png)
![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)
![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B6462351.png)


![N-methyl-N-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462364.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B6462375.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B6462401.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-(3-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6462410.png)
![2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6462414.png)